

4-Methylnicotinic Acid: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methylnicotinic acid**

Cat. No.: **B1296157**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural modifications compared to the parent compound offer unique physicochemical properties that can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **4-methylnicotinic acid**, presented in a format tailored for scientific professionals. The document includes tabulated quantitative data, detailed experimental protocols, and visual representations of its chemical structure and synthesis workflow.

Chemical Properties

The fundamental chemical and physical properties of **4-methylnicotinic acid** are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, aiding in an informed design for research and development.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₂	[1] [2]
Molecular Weight	137.14 g/mol	[1] [3]
Melting Point	215-217 °C	[4]
217-221 °C	[5]	
Boiling Point (Predicted)	304.1 ± 22.0 °C	[5]
Density (Predicted)	1.230 ± 0.06 g/cm ³	[5]
Form	Crystalline Powder	[5]
Color	White to tan	[5]

Table 2: Chemical Structure and Identifiers

Identifier	Value	Source
IUPAC Name	4-methylpyridine-3-carboxylic acid	[1]
CAS Number	3222-50-2	[1]
SMILES	CC1=C(C=NC=C1)C(=O)O	[2]
InChI	InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3, (H,9,10)	[1] [6]
InChIKey	ZKUZSTXNVMDCY-UHFFFAOYSA-N	[1] [6]

Table 3: Predicted Physicochemical Properties

Property	Value	Source
XLogP3	0.7	[1]
pKa (Predicted)	1.67 ± 0.25	[5]

Chemical Structure

4-MethylNicotinic acid possesses a pyridine ring substituted with a carboxylic acid group at position 3 and a methyl group at position 4. This substitution pattern influences the electronic distribution within the aromatic ring and the acidity of the carboxylic acid.

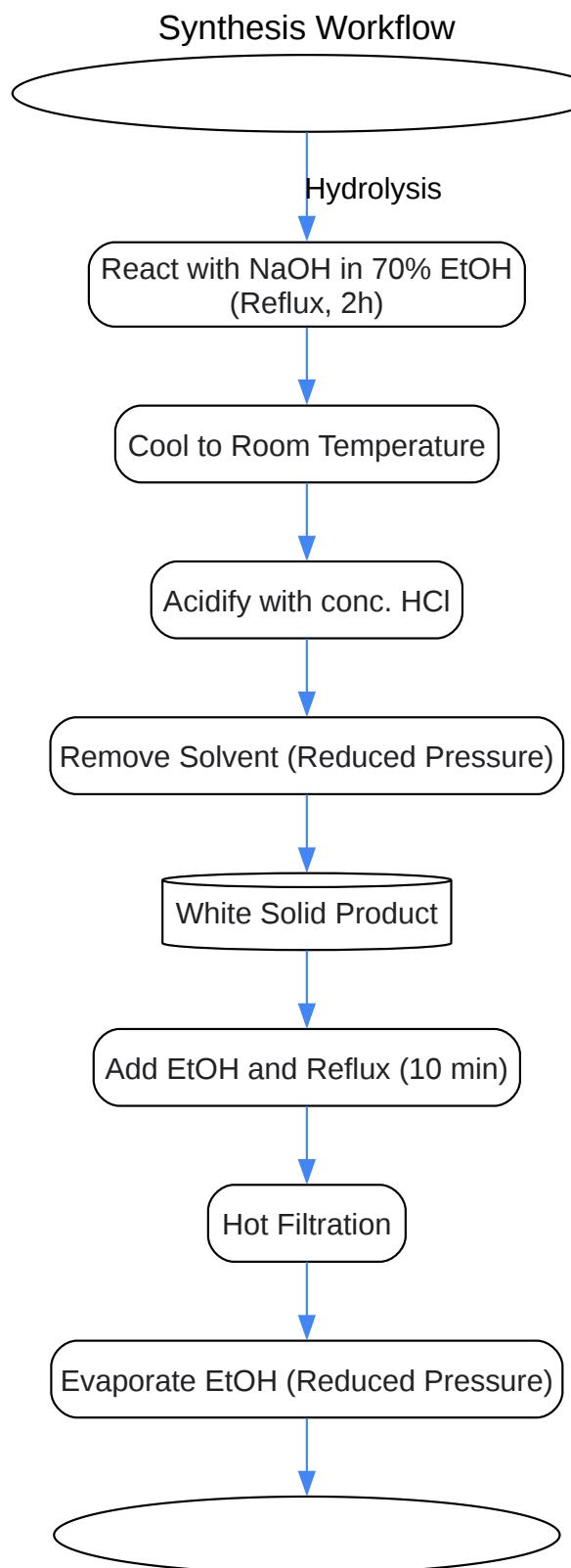
Caption: 2D representation of the **4-MethylNicotinic acid** molecule.

Experimental Protocols

Synthesis of 4-MethylNicotinic Acid from 3-Cyano-4-methylpyridine[4]

This protocol details the hydrolysis of 3-cyano-4-methylpyridine to yield **4-methylNicotinic acid**.

Materials:


- 3-cyano-4-methylpyridine
- Sodium hydroxide (NaOH)
- 70% aqueous ethanol solution
- Concentrated hydrochloric acid (HCl)
- Ethanol

Procedure:

- To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).
- Stir the reaction mixture under reflux conditions for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture by the slow dropwise addition of concentrated hydrochloric acid (4.06 L).

- Remove the solvent under reduced pressure to obtain a white solid product.
- Add ethanol (10 L) to the residue, heat to reflux, and maintain for 10 minutes.
- Perform a hot filtration.
- Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield 4-methylpyridine-3-carboxylic acid as a white solid.

Yield: 1.33 kg (96%) Melting Point: 215-216°C

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Methylnicotinic acid**.

Analytical Characterization[4]

The synthesized **4-methylnicotinic acid** can be characterized using various spectroscopic techniques.

- ^1H NMR (DMSO-d₆, 300 MHz):
 - δ 11.9 (broad single peak, 1H, COOH)
 - δ 9.00 (single peak, 1H, pyridine ring H)
 - δ 8.72 (double peak, $J = 4.9$ Hz, 1H, pyridine ring H)
 - δ 7.67 (double peak, $J = 4.9$ Hz, 1H, pyridine ring H)
 - δ 2.67 (single peak, 3H, CH₃)
- ^{13}C NMR (DMSO-d₆, 75 MHz):
 - δ 179.7 (COOH)
 - δ 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine ring C)
 - δ 21.4 (CH₃)
- Mass Spectrometry (ESI):
 - m/z 138.1 [M + H]⁺
 - m/z 136.1 [M - H]⁻
- Infrared (KBr, cm⁻¹):
 - 2423 (O-H stretching vibration)
 - 1721 (C=O stretching vibration)

Biological Activity and Signaling Pathways

While **4-methylNicotinic acid** is a derivative of the biologically active nicotinic acid, specific details on its direct involvement in signaling pathways are not extensively documented in the provided search results. Nicotinic acid itself is known to interact with G-protein coupled receptors, such as GPR109A, leading to various downstream effects. Research into the biological activity of **4-methylNicotinic acid** and its derivatives is an active area. For instance, some derivatives of nicotinic acid have been investigated for their antimicrobial activities.^[7] The methyl substitution at the 4-position is expected to alter the molecule's interaction with biological targets compared to nicotinic acid, potentially leading to novel pharmacological profiles. Further research is required to elucidate the specific signaling pathways modulated by **4-methylNicotinic acid**.

Conclusion

This technical guide has summarized the core chemical properties, structural details, and a verified synthesis protocol for **4-methylNicotinic acid**. The provided data serves as a foundational resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound for future studies and applications. The distinct physicochemical characteristics imparted by the methyl group warrant further investigation into its biological activities and potential as a lead compound in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylnicotinic acid | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methylnicotinic acid (C7H7NO2) [pubchemlite.lcsb.uni.lu]
- 3. CAS 94015-05-1 | 4-Methylnicotinic acid - Synblock [synblock.com]
- 4. 4-Methylnicotinic acid | 3222-50-2 [chemicalbook.com]
- 5. 4-Methylnicotinic acid CAS#: 3222-50-2 [m.chemicalbook.com]
- 6. 4-Methylnicotinic acid(3222-50-2) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [4-Methylnicotinic Acid: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296157#4-methylnicotinic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1296157#4-methylnicotinic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com